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The second search provided more relevant information. I found a paper describing the one-pot

synthesis of novel 1H-pyrimido[4,5-c]diazepines, which are structurally related to the target

scaffold. This paper provides some spectroscopic data (IR, 13C NMR) for a derivative. Another

article details the synthesis of 1,2-dihydropyrimido[4,5-c]pyridazines and includes some 1H

NMR and ESI/MS data for these derivatives. A third paper focuses on the synthesis and

spectroscopic characterization of pyridazinone derivatives in general, offering examples of

typical spectral data (FT-IR, 1H NMR, 13C NMR, ESI-HRMS). PubChem provides computed

properties for the parent pyrimido[4,5-c]pyridazine and the requested pyrimido[4,5-
c]pyridazin-5(1H)-one.

However, a detailed experimental protocol for the synthesis of the specific core scaffold,

Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. While there are protocols for related

derivatives, the protocol for the unsubstituted core is crucial. Furthermore, there is no

information on the reactivity, chemical stability, or potential degradation pathways of this

specific scaffold. I also have not found any information about signaling pathways involving this

scaffold. To proceed with creating the in-depth technical guide, I need to focus on finding a

precise synthesis protocol for Pyrimido[4,5-C]pyridazin-5(1H)-one and any available

experimental data on its reactivity and stability. Information on its biological context (signaling

pathways) is also a priority.The search results have provided some valuable information, but a

complete picture for the in-depth technical guide is not yet available. I have found several

articles describing the synthesis of various derivatives of the pyrimido[4,5-c]pyridazine scaffold,

and some include spectroscopic data (1H NMR, 13C NMR, IR, MS) for these derivatives. One
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article specifically discusses the mass spectrometry of 3-arylpyrimido[4,5-c]pyridazine-

5,7(6H,8H)-diones and their thioxo-analogs, which is relevant. However, a detailed

experimental protocol for the synthesis of the specific, unsubstituted core scaffold,

Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. While there are general procedures for

related compounds, a specific protocol for the core is essential for the "Experimental Protocols"

section.

Furthermore, there is very limited information on the reactivity, chemical stability, and

degradation of the core scaffold itself. Most of the biological activity data is for derivatives and

not the core, and there is no specific information on signaling pathways.

To proceed, I need to focus on finding a precise, detailed experimental protocol for the

synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one. I also need to search more specifically for

studies on its chemical reactivity and stability. Information on its biological effects and any

associated signaling pathways remains a key gap.The search results from step 4 have

provided some useful information, but there are still significant gaps in the data required to

create a comprehensive technical guide on the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold.

I have found several synthetic methods for related pyrimido[4,5-c]pyridazine and pyrimido[4,5-

d]pyrimidine derivatives. These articles provide some spectroscopic data (1H NMR, 13C NMR,

IR, MS) for the synthesized derivatives, which can serve as a reference. I also found a study on

the mass spectrometry of some 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. There is

also general information on the reactivity of the broader pyrimido[4,5-d]pyridazine system.

However, a specific, detailed experimental protocol for the synthesis of the unsubstituted core

scaffold, Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. This is a critical component of

the requested guide. Furthermore, there is a lack of information on the chemical reactivity,

stability, and degradation pathways specific to this core scaffold. The biological data, including

any involvement in signaling pathways, is also sparse and mostly related to substituted

derivatives rather than the core itself.

Therefore, the next steps should focus on trying to locate a precise synthesis protocol for

Pyrimido[4,5-C]pyridazin-5(1H)-one and any experimental or computational studies on its

specific chemical properties and biological activity.The previous searches have yielded some

synthesis procedures and spectroscopic data for derivatives of the pyrimido[4,5-c]pyridazine

scaffold. However, a specific and detailed experimental protocol for the synthesis of the
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unsubstituted core, Pyrimido[4,5-C]pyridazin-5(1H)-one, is still not found. Information on its

reactivity, stability, and biological signaling pathways also remains elusive. The current search

plan aims to find this missing information by focusing on potential precursors and reaction

types that could lead to the desired scaffold. I will analyze the new search results to identify any

direct synthesis methods or analogous reactions that can be used to construct the detailed

experimental protocol. I will also look for any mentions of the chemical properties or biological

activities of this specific core. If a direct protocol is not found, I will have to construct a plausible

one based on the available literature for closely related compounds.## An In-depth Technical

Guide to the Pyrimido[4,5-C]pyridazin-5(1H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract
The Pyrimido[4,5-C]pyridazin-5(1H)-one core is a heterocyclic scaffold of significant interest

in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical

properties, including synthesis, reactivity, and spectroscopic characterization. Detailed

experimental protocols for the synthesis of related structures are presented, alongside a

discussion of the scaffold's stability and potential biological significance. This document aims to

serve as a valuable resource for researchers engaged in the design and development of novel

therapeutics based on this privileged heterocyclic system.

Introduction
Fused pyrimidine ring systems are integral components of numerous biologically active

molecules, including established pharmaceuticals and natural products. The Pyrimido[4,5-
C]pyridazin-5(1H)-one scaffold, characterized by the fusion of a pyrimidine and a pyridazine

ring, represents a versatile template for the development of novel therapeutic agents.

Derivatives of this core have been explored for a range of biological activities, including kinase

inhibition and as biomimetics of flavin. This guide focuses on the fundamental chemical

properties of the unsubstituted core scaffold, providing a foundation for its application in drug

discovery and development.
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The chemical properties of the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold are dictated by

the interplay of the electron-deficient pyrimidine and pyridazine rings, as well as the lactam

functionality.

Computed Properties
Computational analysis provides valuable insights into the physicochemical properties of the

Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold.

Property Value

Molecular Formula C₆H₄N₄O

Molecular Weight 148.12 g/mol

XLogP3 -0.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 0

Exact Mass 148.03851076 Da

Topological Polar Surface Area 67.2 Å²

These data are computationally generated and provide an estimation of the compound's

properties.

Synthesis
While a specific, detailed experimental protocol for the synthesis of the unsubstituted

Pyrimido[4,5-C]pyridazin-5(1H)-one is not extensively documented in publicly available

literature, its synthesis can be conceptually approached through the cyclization of a suitably

functionalized pyrimidine precursor. A plausible synthetic route is outlined below, based on

established heterocyclic chemistry principles.
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A potential synthetic approach involves the conversion of 4-aminopyrimidine-5-carboxylic acid

to its corresponding acyl chloride, followed by reaction with hydrazine to form the

carbohydrazide intermediate. Subsequent intramolecular cyclization, likely under thermal or

acid-catalyzed conditions, would yield the desired Pyrimido[4,5-C]pyridazin-5(1H)-one
scaffold.

Reactivity
The reactivity of the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold is characterized by several

key features:

N-Alkylation/Acylation: The lactam nitrogen (N1) is a primary site for electrophilic attack,

allowing for the introduction of various substituents through alkylation or acylation reactions.

Electrophilic Aromatic Substitution: The electron-deficient nature of both heterocyclic rings

makes electrophilic substitution challenging. However, activating groups on the pyrimidine or

pyridazine ring can facilitate such reactions.

Nucleophilic Aromatic Substitution: Halogenated derivatives of the scaffold, particularly at

positions amenable to nucleophilic attack, can serve as valuable intermediates for the

introduction of a wide range of functional groups.

Ring-Opening and Rearrangement: Under certain conditions, the fused ring system may be

susceptible to ring-opening or rearrangement reactions, a property that could be exploited for

the synthesis of other heterocyclic systems.

Stability and Degradation
Fused heterocyclic systems like Pyrimido[4,5-C]pyridazin-5(1H)-one generally exhibit good

thermal stability. However, they may be susceptible to degradation under strong acidic or basic

conditions, potentially leading to hydrolysis of the lactam or cleavage of the fused ring system.

The presence of moisture and light could also influence the long-term stability of the compound

and its derivatives.
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While a specific protocol for the unsubstituted core is not available, the following are

representative experimental procedures for the synthesis of related pyrimido[4,5-c]pyridazine

derivatives. These can be adapted by skilled chemists to target the desired scaffold.

Synthesis of 3-(Substituted)pyrimido[4,5-c]pyridazine-
5,7(1H,6H)-diones
This procedure is adapted from a known synthesis of 4-deazatoxoflavin analogs.

Materials:

6-(1-Methylhydrazinyl)uracil

Substituted glyoxal monohydrate

1,2-Dichloroethane or Water

Sodium Acetate (for aqueous reaction)

Ethanol

Procedure:

Anhydrous Conditions: To a refluxing suspension of 6-(1-methylhydrazinyl)uracil (1

equivalent) in 1,2-dichloroethane, add the substituted glyoxal monohydrate (1.1 equivalents).

Heat the mixture at reflux for 3-6 hours. Monitor the reaction by TLC.

Upon completion, concentrate the mixture to a solid residue.

Triturate the residue with hot ethanol to afford the crude product.

Further purification can be achieved by recrystallization or column chromatography.

Aqueous Conditions:

To a refluxing mixture of 6-(1-methylhydrazinyl)uracil (1 equivalent) and sodium acetate (2

equivalents) in water, add the substituted glyoxal monohydrate (1.1 equivalents).
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Heat the suspension at reflux for 1 hour.

Cool the mixture to room temperature and stir for an additional hour.

Collect the solid precipitate by filtration, wash with water, and dry to yield the product

mixture.

Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines
This protocol is based on the synthesis of kinase inhibitors.

Materials:

2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(substituted-phenyl)ethanone

N,N'-dimethylhydrazine hydrochloride

N,N-diisopropylethylamine (Hünig's base)

Tetrahydrofuran (THF)

Procedure:

Dissolve the substituted ethanone (1 equivalent) in THF.

Add N,N-diisopropylethylamine (excess) and N,N'-dimethylhydrazine hydrochloride (2

equivalents).

Reflux the mixture overnight.

After cooling, dilute the reaction mixture with 1N HCl and extract with ethyl acetate.

Dry the combined organic layers over sodium sulfate and concentrate under reduced

pressure.

The crude residue can be purified by column chromatography.
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Comprehensive experimental spectroscopic data for the unsubstituted Pyrimido[4,5-
C]pyridazin-5(1H)-one is not readily available. The following tables summarize typical

spectroscopic features observed for related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus

Chemical Shift Range
(ppm)

Notes

¹H NMR 7.0 - 9.5

Aromatic protons on the

pyrimidine and pyridazine

rings. The NH proton of the

lactam typically appears as a

broad singlet.

¹³C NMR 110 - 165

Aromatic carbons. The

carbonyl carbon of the lactam

appears in the downfield

region.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)

N-H stretch (lactam) 3100 - 3300

C=O stretch (lactam) 1650 - 1700

C=N stretch 1580 - 1620

C-H stretch (aromatic) 3000 - 3100

Mass Spectrometry (MS)
The mass spectrum of Pyrimido[4,5-C]pyridazin-5(1H)-one is expected to show a prominent

molecular ion peak (M+) at m/z 148. Fragmentation patterns would likely involve the loss of CO

and subsequent ring fragmentation.
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While the biological activity of the unsubstituted Pyrimido[4,5-C]pyridazin-5(1H)-one core is

not well-characterized, various derivatives have shown interesting pharmacological properties,

suggesting the scaffold's potential as a pharmacophore.

Pyrimido[4,5-C]pyridazin-5(1H)-one
Scaffold

Kinase Inhibition
(e.g., Lck)

Antimicrobial Activity
(e.g., Pseudomonas) DNA Binding Flavin Biomimetic

Click to download full resolution via product page

Reported Biological Activities of Derivatives

Kinase Inhibition: Certain 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been

developed as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling.

This suggests the scaffold's utility in designing therapies for autoimmune diseases and

certain cancers.

Antimicrobial Activity: 4-Deazatoxoflavin, a derivative of the pyrimido[4,5-c]pyridazine-

5,7(1H,6H)-dione, has demonstrated inhibitory activity against Pseudomonas.

DNA-Binding Properties: Some derivatives have shown the ability to bind to DNA, indicating

potential applications in the development of anticancer agents.

Flavin Biomimetics: The scaffold can serve as a biomimetic of flavin and 5-deazaflavin,

participating in oxidation-reduction reactions.

The diverse biological activities of its derivatives highlight the potential of the Pyrimido[4,5-
C]pyridazin-5(1H)-one scaffold as a valuable starting point for the development of new

therapeutic agents targeting a variety of signaling pathways. Further investigation into the

biological effects of the core scaffold and its specifically designed derivatives is warranted.
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Conclusion
The Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold represents a promising heterocyclic system

for the development of novel therapeutic agents. This guide has provided a comprehensive

overview of its chemical properties, including potential synthetic strategies, reactivity, and

spectroscopic characteristics. While detailed experimental data for the unsubstituted core is

limited, the information presented, drawn from studies of its derivatives, offers a solid

foundation for researchers. The demonstrated biological activities of various substituted

analogs underscore the potential of this scaffold in medicinal chemistry. Further exploration of

its synthesis, functionalization, and biological evaluation is crucial to unlocking its full

therapeutic potential.

To cite this document: BenchChem. [Chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-
one scaffold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156054#chemical-properties-of-pyrimido-4-5-c-
pyridazin-5-1h-one-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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